molecular formula C12H10N4 B14670453 3-Ethyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-12-0

3-Ethyl[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14670453
CAS No.: 51093-12-0
M. Wt: 210.23 g/mol
InChI Key: SHIWBUMDDPDKTH-UHFFFAOYSA-N
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Description

3-Ethyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a triazine ring fused to a quinoline structure, with an ethyl group attached at the 3-position. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline typically involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable processes. These include microwave-assisted synthesis, the use of recyclable catalysts like montmorillonite K-10, and solvent-free reaction conditions . These methods aim to reduce environmental impact while maintaining high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

3-Ethyl[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific triazine-quinoline fused structure and the presence of an ethyl group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

51093-12-0

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-ethyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C12H10N4/c1-2-11-14-10-7-13-9-6-4-3-5-8(9)12(10)16-15-11/h3-7H,2H2,1H3

InChI Key

SHIWBUMDDPDKTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1

Origin of Product

United States

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